tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O3. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through crystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride can be compared with similar compounds such as:
- tert-Butyl (3-hydroxypyrrolidin-4-yl)carbamate
- tert-Butyl (4-hydroxy-3-methylpyrrolidin-1-yl)carbamate
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it particularly valuable in certain research and industrial contexts.
Properties
Molecular Formula |
C10H21ClN2O3 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxypyrrolidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12(4)7-5-11-6-8(7)13;/h7-8,11,13H,5-6H2,1-4H3;1H |
InChI Key |
WZWJOGJRPAKJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC1O.Cl |
Origin of Product |
United States |
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